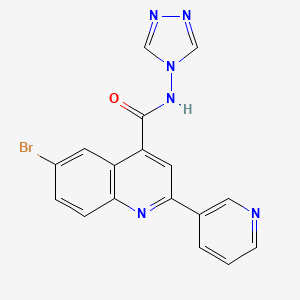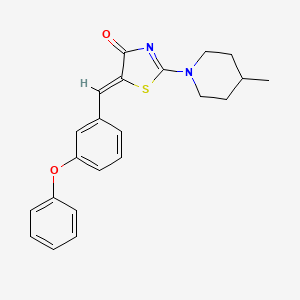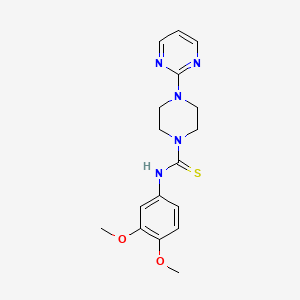
6-bromo-2-(3-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(3-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mechanism of Action
The exact mechanism of action of 6-bromo-2-(3-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
The compound has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, antibacterial and antifungal activities, and potential diagnostic applications for Alzheimer's disease. However, further research is needed to fully elucidate its effects on various biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-(3-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide in lab experiments is its potential as a novel therapeutic agent for cancer and infectious diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 6-bromo-2-(3-pyridinyl)-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide include investigating its potential as a diagnostic tool for Alzheimer's disease, further elucidating its mechanism of action, and exploring its potential as a therapeutic agent for other diseases. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Scientific Research Applications
The compound has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal activities. Additionally, it has been investigated for its potential as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
6-bromo-2-pyridin-3-yl-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN6O/c18-12-3-4-15-13(6-12)14(17(25)23-24-9-20-21-10-24)7-16(22-15)11-2-1-5-19-8-11/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFZFAILZSRBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(pyridin-3-yl)-N-(4H-1,2,4-triazol-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclohexyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolinamide](/img/structure/B4657792.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)

![N-2-pyrimidinyl-4-({[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4657827.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4657836.png)
![N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4657839.png)

![5-methoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4657850.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4657857.png)